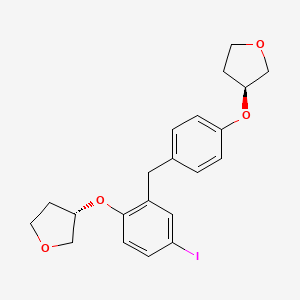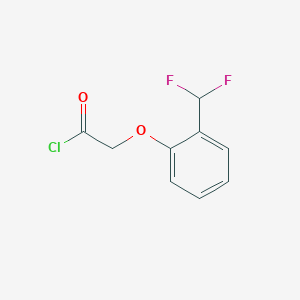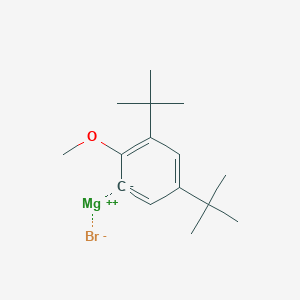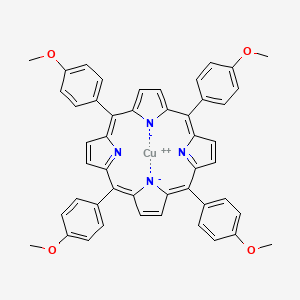
Copper 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel This compound is a metalloporphyrin, which is a type of porphyrin complexed with a metal ion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the reaction of 3-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst to form the porphyrin macrocycle. This is followed by the insertion of a nickel ion into the porphyrin ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or acetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Large-scale reactors: for the initial condensation reaction
Purification steps: such as column chromatography or recrystallization
Metal insertion: using nickel salts like nickel acetate or nickel chloride under controlled conditions
化学反应分析
Types of Reactions: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form oxoporphyrins.
Reduction: The nickel center can be reduced to different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Oxoporphyrins or hydroxyporphyrins.
Reduction: Nickel(II) or Nickel(0) porphyrins.
Substitution: Various substituted porphyrins depending on the reagent used.
科学研究应用
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and hydrogenation reactions.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and as a component in materials for electronic devices.
作用机制
The mechanism by which 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel exerts its effects involves the interaction of the nickel center with various substrates. The porphyrin ring acts as a ligand, stabilizing the nickel ion and facilitating its interaction with other molecules. The molecular targets and pathways involved include:
Catalysis: The nickel center can activate molecular oxygen or hydrogen, facilitating oxidation or reduction reactions.
Photosensitization: The compound can generate reactive oxygen species upon light irradiation, leading to cell damage in photodynamic therapy.
相似化合物的比较
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatonickel
- 5,10,15,20-Tetrakis(2-methoxyphenyl)porphyrinatonickel
- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrinatonickel
Uniqueness: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic and photodynamic applications compared to its analogs.
属性
分子式 |
C48H36CuN4O4 |
|---|---|
分子量 |
796.4 g/mol |
IUPAC 名称 |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI 键 |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


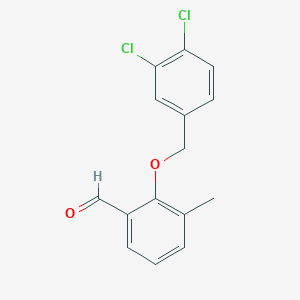
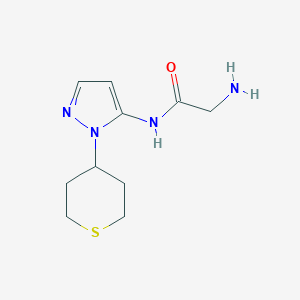
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

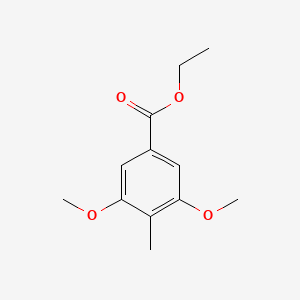

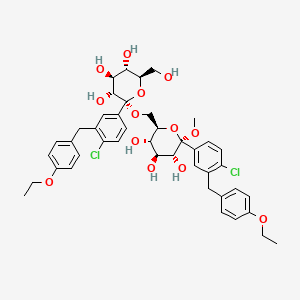
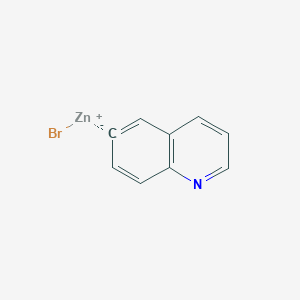
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
